molecular formula C17H20F3N5S B12237343 2-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine

2-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12237343
M. Wt: 383.4 g/mol
InChI Key: PZKZEFDTGVAXMH-UHFFFAOYSA-N
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Description

2-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of cyclopropylamine, thioamides, and various catalysts under controlled temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate its interactions with various biological targets.

    Medicine: The compound is explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20F3N5S

Molecular Weight

383.4 g/mol

IUPAC Name

2-cyclopropyl-4-[[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C17H20F3N5S/c1-11-8-14(17(18,19)20)23-16(21-11)25-6-4-24(5-7-25)9-13-10-26-15(22-13)12-2-3-12/h8,10,12H,2-7,9H2,1H3

InChI Key

PZKZEFDTGVAXMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CSC(=N3)C4CC4)C(F)(F)F

Origin of Product

United States

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